methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate
Description
Methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate is a dithiocarbamate derivative characterized by a unique combination of substituents: a methyl ester group, a butyl chain, and a 1,1-dioxothiolan-3-yl moiety. This structural complexity distinguishes it from simpler dithiocarbamates and suggests specialized applications in catalysis, agrochemicals, or pharmaceuticals.
Properties
CAS No. |
321580-87-4 |
|---|---|
Molecular Formula |
C10H19NO2S3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C10H19NO2S3/c1-3-4-6-11(10(14)15-2)9-5-7-16(12,13)8-9/h9H,3-8H2,1-2H3 |
InChI Key |
KOILCBJGVGUPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=S)SC |
solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate typically involves the reaction of a dithiocarbamate precursor with a suitable electrophile. One common method involves the use of sodium N-ethyl-N-phenyldithiocarbamate (NaL) as a starting material . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent enzymes and pathways, leading to antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Dithiocarbamates
Key Research Findings
The dioxothiolan sulfone group enhances stability against hydrolysis compared to non-sulfonated analogs .
Synthetic Complexity : Introducing multiple substituents (e.g., butyl and dioxothiolan) requires precise alkylation steps, contrasting with simpler dithiocarbamates like methyl carbamodithioate .
Bioactivity Trends : Compounds with aromatic systems (e.g., benzimidazole in ) exhibit distinct bioactivity profiles compared to aliphatic/cyclic dithiocarbamates, underscoring structure-activity relationships .
Notes
- Research Gaps : Detailed pharmacokinetic or catalytic efficiency data for this compound are absent in the provided evidence, necessitating further studies.
Biological Activity
Methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N₂O₂S₂
- Molecular Weight : 233.34 g/mol
- IUPAC Name : this compound
The compound features a dioxothiolan moiety which is significant for its biological interactions. The presence of the carbamodithioate group enhances its reactivity and potential therapeutic applications.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The dioxothiolan structure contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
1. Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated a significant reduction in radical concentration, indicating strong antioxidant activity.
2. Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6). This suggests potential therapeutic applications in inflammatory diseases.
3. Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
